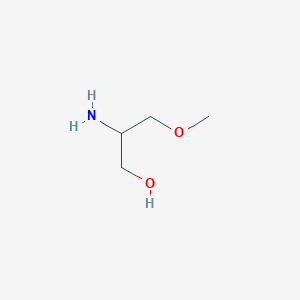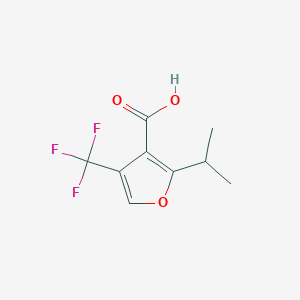
8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound with significant chemical complexity and intriguing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors:
Step 1: : Synthesis of the purine core
Step 2: : Introduction of the dimethyl and ethylamino groups
Step 3: : Attachment of the hydroxy and methoxyphenoxy groups via selective alkylation
Each step requires specific reaction conditions, such as controlled temperature and pH, to ensure high yield and purity.
Industrial Production Methods
Industrial production might streamline this multi-step synthesis through advanced techniques such as:
Flow chemistry: : Continuous flow reactors can enhance reaction efficiency.
Catalysis: : Using specific catalysts to speed up reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Introduction of oxygen atoms, which might alter the pharmacological profile.
Reduction: : Removal of oxygen atoms, potentially affecting solubility and bioavailability.
Substitution: : Substitution reactions can modify functional groups, leading to analogs with varied properties.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophiles: : For substitution reactions, common nucleophiles could be halides or amines.
Major Products
Reactions with the compound can yield:
Hydroxy derivatives: : Potentially increasing water solubility.
Methoxy derivatives: : Modifying hydrophobicity and metabolic stability.
Scientific Research Applications
Chemistry
Drug development: : Its complex structure makes it a candidate for lead compound discovery.
Catalysis: : Possible use as a catalyst in organic synthesis.
Biology
Molecular probes: : Utilized in imaging studies to understand cellular processes.
Medicine
Pharmacology: : Potential as a therapeutic agent for various conditions.
Industry
Material science: : As a precursor for advanced materials with specific properties.
Mechanism of Action
The compound interacts with molecular targets through:
Binding to receptors: : Which could modulate signaling pathways.
Enzyme inhibition: : Inhibiting specific enzymes involved in disease pathways.
Protein interaction: : Modulating protein-protein interactions crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
Caffeine: : 1,3,7-trimethylxanthine, a stimulant with a simpler structure.
Theophylline: : Similar xanthine derivative with bronchodilator properties.
Uniqueness
What sets 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, offering a distinct pharmacological profile and chemical reactivity.
This compound, with its multifaceted characteristics, represents a valuable addition to the toolkit of chemists, biologists, and pharmacologists.
Properties
IUPAC Name |
8-(ethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-5-20-18-21-16-15(17(26)23(3)19(27)22(16)2)24(18)10-12(25)11-29-14-8-6-13(28-4)7-9-14/h6-9,12,25H,5,10-11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQMAQLZESOZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)



![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2547307.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)
![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)



![8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2547321.png)


